molecular formula C6H5Cl2N3O B2903984 N-(2,4-Dichloropyrimidin-5-yl)acetamide CAS No. 89581-88-4

N-(2,4-Dichloropyrimidin-5-yl)acetamide

Cat. No.: B2903984
CAS No.: 89581-88-4
M. Wt: 206.03
InChI Key: VHZSVPKEMDVFGI-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. chemicalbridge.co.uk Its derivatives are ubiquitous in nature, forming the structural basis of nucleobases like cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). mdpi.combldpharm.comgoogle.com This biological prevalence is a primary reason for the extensive therapeutic applications of pyrimidine-containing compounds. google.com

In organic synthesis, the pyrimidine scaffold is a vital building block for creating molecules with diverse biological activities. nih.gov Synthetic pyrimidine derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive activities. mdpi.comnih.gov The versatility of the pyrimidine ring allows for functionalization at various positions, enabling chemists to modulate the physicochemical and biological properties of the resulting molecules. chemicalbridge.co.uk This adaptability has made pyrimidine and its fused heterocyclic systems a privileged scaffold in drug discovery and materials science. chemicalbridge.co.uknih.gov

Overview of Dichloropyrimidine Scaffolds as Versatile Synthetic Intermediates

Within the vast family of pyrimidine derivatives, dichloropyrimidine scaffolds are particularly valuable as synthetic intermediates. The presence of two chlorine atoms on the pyrimidine ring provides reactive sites for nucleophilic substitution reactions. The differential reactivity of the chlorine atoms, often influenced by the electronic nature of other substituents on the ring, allows for sequential and regioselective modifications.

Specifically, 2,4-dichloropyrimidines are common precursors in the synthesis of a wide array of substituted pyrimidines. The chlorine atoms at the C2 and C4 positions are susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. For instance, studies on 5-substituted-2,4-dichloropyrimidines have shown that nucleophilic aromatic substitution (SNAr) reactions typically favor substitution at the C4 position when an electron-withdrawing group is present at C5. nih.gov However, the regioselectivity can be controlled, with certain nucleophiles like tertiary amines showing a preference for the C2 position. nih.gov This tunable reactivity makes dichloropyrimidine scaffolds powerful tools for the modular synthesis of complex molecules, such as the antimalarial drug P218. ijcce.ac.ir

Positioning N-(2,4-Dichloropyrimidin-5-yl)acetamide in the Context of Pyrimidine Acetamide (B32628) Chemistry

This compound belongs to the broader class of pyrimidine acetamide derivatives. This class of compounds is characterized by the presence of both a pyrimidine core and an acetamide group (-NHC(O)CH₃). The combination of these two moieties can lead to compounds with interesting biological profiles and chemical properties.

The acetamide group can influence the electronic properties of the pyrimidine ring and participate in hydrogen bonding interactions, which is often crucial for binding to biological targets. The pyrimidine ring itself provides the core scaffold that can be further elaborated. In the case of this compound, the molecule is primed for synthetic diversification. The two chlorine atoms serve as handles for introducing a variety of functional groups through nucleophilic substitution, while the acetamide nitrogen can also potentially participate in reactions under certain conditions.

The chemical landscape of pyrimidine acetamides is diverse, with research exploring their potential in various therapeutic areas. For example, pyrazolopyrimidine acetamide derivatives have been synthesized and evaluated as ligands for the translocator protein (TSPO), which is a target for imaging and therapy in neuroinflammatory diseases. chemdiv.com Other pyrimidine-based acetamides have been investigated as potential CDK4/6 inhibitors for oncology applications. ijcce.ac.ir The structural features of this compound—a reactive dichloropyrimidine core coupled with an acetamide side chain—position it as a key starting material for accessing novel analogues within this chemical space.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 89581-88-4
Molecular Formula C₆H₅Cl₂N₃O
Molecular Weight 206.03 g/mol
InChIKey VHZSVPKEMDVFGI-UHFFFAOYSA-N

| Canonical SMILES | CC(=O)NC1=CN=C(Cl)N=C1Cl |

This data is compiled from publicly available chemical databases.

Academic Research Landscape and Future Directions for this compound

The academic research landscape for this compound itself is not extensively documented in peer-reviewed literature, suggesting that its primary role to date has been as a commercially available building block for chemical synthesis. nih.gov Its utility is inferred from the well-established reactivity of the 2,4-dichloropyrimidine (B19661) scaffold.

Future research directions for this compound are promising and can be extrapolated from the known chemistry of its constituent parts. The high reactivity of the chlorine atoms at the C2 and C4 positions makes it an ideal substrate for exploring a range of chemical transformations.

Key potential research areas include:

Medicinal Chemistry: The compound can be used as a starting point to generate libraries of novel pyrimidine derivatives for biological screening. Sequential substitution of the two chlorine atoms with different amines, alcohols, or other nucleophiles could yield a diverse set of compounds for evaluation as kinase inhibitors, anti-infective agents, or modulators of other biological targets.

Regioselectivity Studies: A systematic investigation into the regioselective substitution of the chlorine atoms with a wide variety of nucleophiles under different reaction conditions would provide valuable data for synthetic chemists. Understanding and controlling which chlorine atom reacts first is crucial for the planned synthesis of complex target molecules.

Development of Novel Heterocyclic Systems: The dichloropyrimidine core can be used as a platform for constructing fused heterocyclic systems through intramolecular cyclization reactions, potentially leading to the discovery of novel chemical scaffolds with unique properties.

In essence, while this compound may not yet be the subject of extensive academic study in its own right, its structural features designate it as a highly valuable and versatile intermediate. Future research focused on exploiting its synthetic potential is likely to contribute significantly to the fields of medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichloropyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O/c1-3(12)10-4-2-9-6(8)11-5(4)7/h2H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZSVPKEMDVFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2,4 Dichloropyrimidin 5 Yl Acetamide

Strategies for the Construction of the Dichloropyrimidine Core

The formation of the 2,4-dichloropyrimidine (B19661) scaffold is a foundational aspect of the synthesis of N-(2,4-Dichloropyrimidin-5-yl)acetamide. The primary approaches involve the modification of existing pyrimidine (B1678525) rings, particularly through the chlorination of hydroxypyrimidine precursors. Alternative methods, such as building the pyrimidine ring through cycloaddition or multicomponent reactions, are less common for this specific substitution pattern but represent viable synthetic strategies for related structures.

Synthesis from Hydroxypyrimidine Precursors (e.g., 4,6-dihydroxypyrimidine)

A prevalent strategy for constructing the required dichloropyrimidine core begins with a substituted uracil, which is a tautomer of dihydroxypyrimidine. A common and well-documented starting material is 5-nitrouracil. This method involves a two-step process: the chlorination of the hydroxypyrimidine to a dichloropyrimidine, followed by the reduction of the nitro group to an amine. This pathway provides the key intermediate, 2,4-dichloro-5-aminopyrimidine, which is then acylated to the final product.

The synthesis can be summarized as follows:

Chlorination: 5-Nitrouracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline, to yield 2,4-dichloro-5-nitropyrimidine (B15318). google.com

Reduction: The resulting 2,4-dichloro-5-nitropyrimidine is then subjected to a reduction reaction to convert the nitro group at the C5 position into a primary amine. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst is an effective method for this transformation, yielding 2,4-dichloro-5-aminopyrimidine. google.com

This approach is advantageous as it utilizes readily available starting materials and proceeds through well-established chemical transformations.

Chlorination Methods Utilizing Various Reagents (e.g., POCl₃, Phosgene (B1210022), Chlorine Gas)

Phosphorus Oxychloride (POCl₃): This is one of the most commonly used reagents for this transformation. The reaction is typically carried out at elevated temperatures, and often in the presence of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst and acid scavenger. google.comresearchgate.net

Phosgene (COCl₂) and Chlorine Gas (Cl₂): These reagents have also been employed for the chlorination of pyrimidine derivatives. For instance, processes have been developed that utilize phosgene or a combination of phosphorus trichloride (B1173362) and chlorine gas. These methods can be effective but require specialized handling due to the high toxicity of the reagents.

The following table summarizes common chlorination reagents and their typical applications in pyrimidine synthesis.

Chlorinating ReagentTypical PrecursorKey Characteristics
Phosphorus Oxychloride (POCl₃)Hydroxypyrimidines (e.g., Uracil derivatives)Widely used, often requires a tertiary amine catalyst, reaction at elevated temperatures.
Phosgene (COCl₂)HydroxypyrimidinesHighly effective but also highly toxic, requiring stringent safety protocols.
Chlorine Gas (Cl₂) with Phosphorus Trichloride (PCl₃)Uracil-5-carboxylic acidUsed in the synthesis of related dichloropyrimidine carboxylic acid chlorides.

Alternative Pyrimidine Core Formation Approaches (e.g., Cycloaddition Reactions, Multicomponent Reactions)

While modification of a pre-existing pyrimidine ring is the most direct route to the required scaffold, it is theoretically possible to construct the substituted pyrimidine core through cycloaddition or multicomponent reactions. These methods offer the advantage of building molecular complexity in a single step from simpler starting materials.

Cycloaddition Reactions: Inverse electron-demand Diels-Alder reactions of electron-deficient azadienes (like 1,2,4-triazines) with electron-rich dienophiles can lead to the formation of pyrimidine rings. However, the synthesis of the specific 2,4-dichloro-5-amino substitution pattern through this method is not commonly reported.

Multicomponent Reactions (MCRs): MCRs bring together three or more reactants in a one-pot reaction to form a complex product. A relevant example is the synthesis of 5-acetyl-2,4-dichloropyrimidine, a structurally similar compound. This process involves the reaction of urea, triethyl orthoformate, and ethyl acetoacetate (B1235776) to form a pyrimidine precursor, which is then chlorinated. google.com This demonstrates the feasibility of building the substituted pyrimidine core from acyclic precursors.

Introduction of the Acetamide (B32628) Moiety

Once the 2,4-dichloro-5-aminopyrimidine core is synthesized, the final step is the introduction of the acetamide group at the C5 position. This is typically achieved through a standard acylation reaction.

Acylation Reactions at the Pyrimidine Nitrogen or Aminopyrimidine Precursors

The most direct and widely practiced method for synthesizing this compound is the acylation of 2,4-dichloro-5-aminopyrimidine. This reaction involves the treatment of the aminopyrimidine with an acetylating agent.

Common acetylating agents for this transformation include:

Acetic Anhydride: A strong and effective acetylating agent. The reaction can be performed in the presence of a base or a catalyst.

Acetyl Chloride: A highly reactive acetylating agent that typically requires a base to neutralize the hydrochloric acid byproduct.

The reaction conditions for the acylation of aminopyrimidines can be influenced by the nucleophilicity of the amino group, which is reduced by the electron-withdrawing effects of the two chlorine atoms on the pyrimidine ring. oregonstate.edu The choice of solvent and base is important to ensure the reaction proceeds to completion and to minimize the formation of side products, such as diacetylated compounds. oregonstate.edu

The following table outlines typical reagents and conditions for the acylation of aminopyrimidines.

Acylating AgentBase/CatalystTypical SolventKey Considerations
Acetic AnhydridePyridine, Triethylamine, or catalytic acidDichloromethane, Acetonitrile (B52724), or neatCan lead to diacylation under harsh conditions.
Acetyl ChloridePyridine, TriethylamineDichloromethane, TetrahydrofuranHighly reactive; requires a stoichiometric amount of base.

Directed Amidation Strategies on Halogenated Pyrimidine Scaffolds

An alternative, though less common, conceptual approach to forming the C-N bond of the acetamide group is through a directed amidation reaction on a pyrimidine scaffold that is halogenated at the C5 position, such as 2,4,5-trichloropyrimidine (B44654). This would involve a nucleophilic substitution of the C5-chloro group with an amide or a synthetic equivalent.

However, the reactivity of halopyrimidines towards nucleophilic aromatic substitution (SNAr) is generally highest at the C2, C4, and C6 positions, while the C5 position is significantly less reactive. google.com This makes the selective substitution of a chlorine atom at the C5 position in the presence of chlorine atoms at C2 and C4 challenging.

While palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been developed for the amination of chloropyrimidines, these methods also tend to favor reaction at the more activated positions. rhhz.netresearchgate.net Therefore, the synthesis of this compound via direct amidation of a 2,4,5-trichloropyrimidine precursor is not considered a primary or efficient synthetic route compared to the acylation of 2,4-dichloro-5-aminopyrimidine.

Reactivity and Chemical Transformations of N 2,4 Dichloropyrimidin 5 Yl Acetamide

Nucleophilic Aromatic Substitution (SNAr) on the Dichloropyrimidine Ring

The most prominent feature of N-(2,4-Dichloropyrimidin-5-yl)acetamide's reactivity is its susceptibility to nucleophilic aromatic substitution, a cornerstone reaction for the functionalization of halogenated pyrimidines. mdpi.com The general reactivity order for nucleophilic displacement on halopyrimidines is C4(6) > C2 >> C5. acs.org

For 2,4-dichloropyrimidine (B19661) systems, nucleophilic substitution typically occurs selectively at the C-4 position. wuxiapptec.comstackexchange.com This preference is rooted in electronic factors; the C-4 position has a larger coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic. wuxiapptec.comstackexchange.com Furthermore, the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C-4 is better stabilized by resonance. stackexchange.com

In the case of this compound, the presence of an electron-withdrawing acetamide (B32628) group at the C-5 position generally reinforces the inherent selectivity for substitution at the C-4 position. nih.govresearchgate.net However, the regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine core is highly sensitive to a variety of factors, and exceptions to C-4 selectivity are common. wuxiapptec.com The interplay between the substrate's electronic and steric properties, the nature of the nucleophile, and the reaction conditions can lead to substitution at the C-2 position or the formation of product mixtures. wuxiapptec.comwuxiapptec.com

FactorInfluence on RegioselectivityRationale
Substrate Electronics An electron-withdrawing group (like acetamide) at C-5 enhances C-4 reactivity. nih.govresearchgate.net An electron-donating group at C-6 can promote C-2 selectivity. wuxiapptec.comAlters the electron density and LUMO distribution across the pyrimidine (B1678525) ring.
Steric Hindrance A bulky substituent at the C-5 position can sterically hinder nucleophilic attack at the adjacent C-4 position, potentially favoring C-2 attack. wuxiapptec.comPhysical blocking of the reaction center.
Nucleophile Type Primary and secondary amines often favor C-4, whereas tertiary amines can exhibit high C-2 selectivity. acs.orgnih.gov Alkoxides can show C-2 selectivity in specific substrates. wuxiapptec.comThe nucleophile's structure and mechanism of attack dictate the preferred site.
Reaction Conditions Solvents, bases, and counter-ions can influence the outcome. mdpi.comresearchgate.netSolvation effects and coordination to the nucleophile or substrate can alter the transition state energies for attack at C-2 versus C-4.

The reaction of this compound with amine nucleophiles proceeds via the classical SNAr addition-elimination mechanism, involving the formation of a Meisenheimer complex. While reactions with primary or secondary amines are expected to yield the C-4 substituted product, the outcome can be a mixture of C-4 and C-2 isomers. acs.org

A significant development in controlling regioselectivity is the use of tertiary amine nucleophiles. These reagents have been shown to provide excellent selectivity for the C-2 position on 5-substituted-2,4-dichloropyrimidines. nih.govresearchgate.net The reaction pathway is believed to involve an initial attack of the tertiary amine at C-2, followed by an in situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate. This provides a valuable synthetic route to 2-amino-4-chloropyrimidine (B19991) derivatives, which are often difficult to synthesize selectively. nih.gov Conversely, high C-4 selectivity can be achieved through palladium-catalyzed amination reactions, which proceed through a different mechanistic cycle. acs.org

NucleophileTypical ConditionsMajor Product Regiochemistry
Primary/Secondary AminesHeat, base (e.g., K₂CO₃, DIEA)C-4 substitution (often with C-2 isomer) acs.org
Tertiary AminesHeatC-2 substitution (via dealkylation) nih.govresearchgate.net
Secondary AminesPd catalyst, LiHMDS baseHigh C-4 selectivity acs.org

Alkoxides, being strong nucleophiles, readily displace the chloro groups of this compound. When such reactions are conducted in an alcohol solvent, a process known as solvolysis can occur, where the solvent molecule itself acts as the nucleophile. uniatlantico.edu.co Under strongly basic conditions (e.g., NaOH in ethanol), the formation of alkoxide ions can lead to a competition between the intended nucleophile (if different) and the alkoxide, potentially yielding a mixture of products. mdpi.comuniatlantico.edu.co

The regioselectivity of alkoxide substitution can be complex. While C-4 substitution is common, directing effects can lead to C-2 selectivity. For instance, in other heterocyclic systems, the coordination of an alkali metal counter-ion (from the alkoxide) to a nearby substituent can create a cyclic transition state that directs the nucleophile to the ortho position. researchgate.net It is plausible that the carbonyl oxygen of the C-5 acetamide group in this compound could chelate with the metal cation of an alkoxide, thereby influencing the C-4 versus C-2 selectivity depending on the reaction conditions.

Reactions Involving the Acetamide Functional Group

While the chloro groups are the most reactive sites for substitution, the acetamide functional group is not inert and can participate in chemical transformations.

The acetamide group (-NHCOCH₃) can undergo several reactions, although they often require more forcing conditions than the SNAr reactions at the chloro positions. The most common transformation is hydrolysis. Under either acidic or basic conditions, the amide bond can be cleaved to yield 5-amino-2,4-dichloropyrimidine. archivepp.com This transformation is synthetically useful as it unmasks a primary amino group, which can then be used for further functionalization.

Despite its potential for hydrolysis, the acetamide linkage is relatively stable, allowing it to serve as a robust linker in the synthesis of more complex molecules. In many synthetic routes involving pyrimidine acetamides, the amide bond is formed in a late stage and is carried through subsequent reaction steps without modification. mdpi.comnih.gov

ReactionConditionsProduct
HydrolysisAqueous acid (e.g., HCl) or base (e.g., NaOH), heat5-Amino-2,4-dichloropyrimidine

Other Functional Group Transformations on the Pyrimidine Core

Beyond nucleophilic substitution, the chlorine atoms on the pyrimidine core can be modified using other modern synthetic methods, primarily transition-metal-catalyzed cross-coupling reactions. These reactions offer a powerful way to form new carbon-carbon and carbon-heteroatom bonds.

Given the higher reactivity of the chlorine at the C-4 position, sequential and regioselective cross-coupling reactions are feasible. acs.org For example, a Suzuki or Stille coupling could be performed selectively at C-4, leaving the C-2 chlorine available for a subsequent SNAr or another cross-coupling reaction. This stepwise approach allows for the controlled and differential functionalization of the pyrimidine ring.

Another common transformation is the reductive dehalogenation of one or both chlorine atoms. This is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C), providing a method to replace the chloro substituents with hydrogen atoms. wuxiapptec.com

Transformations at the Pyrimidine C-5 Position

The acetamide group at the C-5 position of this compound serves as a synthetic handle for the introduction of other functionalities, such as acetaldehyde (B116499) or ethanone (B97240) groups. While direct transformation of the acetamide is challenging, a multi-step approach involving its hydrolysis to the corresponding amine, 5-amino-2,4-dichloropyrimidine, opens up viable synthetic routes.

Hydrolysis and Subsequent Diazotization:

The initial step in modifying the C-5 position involves the hydrolysis of the acetamide group to yield 5-amino-2,4-dichloropyrimidine. This amine can then undergo diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate is a cornerstone for introducing a variety of substituents onto the pyrimidine ring.

Introduction of Acetaldehyde and Ethanone Functionalities:

Following the formation of the 5-diazonium pyrimidine salt, established synthetic methodologies can be employed to introduce acetaldehyde or ethanone functionalities.

Via Sandmeyer-type Reactions: The diazonium group can be replaced by a cyano group through a Sandmeyer reaction using copper(I) cyanide. The resulting 5-cyano-2,4-dichloropyrimidine is a precursor to the desired aldehyde. The Stephen aldehyde synthesis can then be utilized, where the nitrile is reduced with tin(II) chloride and hydrochloric acid to form an iminium salt, which upon hydrolysis, yields the 5-formylpyrimidine (an acetaldehyde equivalent).

Via Organometallic Reagents: To introduce an ethanone functionality, the diazonium salt can be subjected to reactions with organometallic reagents. For instance, a reaction with a suitable organocuprate reagent, such as lithium dimethylcuprate, could potentially lead to the formation of 5-acetyl-2,4-dichloropyrimidine (an ethanone equivalent). Alternatively, conversion of the diazonium salt to an organopalladium intermediate followed by a carbonylative cross-coupling reaction could also yield the desired ketone.

It is important to note that while these proposed synthetic pathways are based on well-established organic reactions, their application to N-(2,4-Dichloropyrimrimidin-5-yl)acetamide would require experimental optimization to account for the electronic nature of the dichloropyrimidine ring.

Cross-Coupling Reactions

The chloro substituents at the C-2 and C-4 positions of the pyrimidine ring are amenable to various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. These reactions are pivotal for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Regioselectivity in Suzuki-Miyaura Coupling:

In the context of 2,4-dichloropyrimidines, Suzuki-Miyaura coupling reactions exhibit a notable regioselectivity. The C-4 position is generally more reactive towards oxidative addition of palladium than the C-2 position. mdpi.comnih.gov This preferential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C-4 position is more electron-deficient. Consequently, mono-arylation or mono-alkylation typically occurs at the C-4 position under controlled reaction conditions.

However, this inherent regioselectivity can be influenced by several factors, including the nature of the palladium catalyst, the ligands employed, the reaction conditions, and the presence of substituents on the pyrimidine ring. rsc.org For instance, the use of bulky phosphine (B1218219) ligands can sometimes alter the selectivity, and in some cases, coupling at the C-2 position can be favored. rsc.org Furthermore, the presence of a substituent at the C-5 position, such as the acetamide group in the title compound, can also impact the reactivity of the adjacent C-4 and C-6 positions, primarily through steric hindrance. rsc.org

Reaction Conditions and Catalytic Systems:

A variety of palladium catalysts and reaction conditions have been successfully employed for the Suzuki-Miyaura coupling of dichloropyrimidines. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, often in conjunction with a base such as sodium carbonate or potassium carbonate, and a solvent system like a mixture of toluene, ethanol, and water. mdpi.comnih.gov Microwave-assisted synthesis has also been shown to be an effective method for accelerating these reactions and improving yields. mdpi.com The choice of solvent can be critical, with alcoholic solvent mixtures often providing greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov

The table below summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine derivatives with various boronic acids.

Boronic AcidCatalystBaseSolventTemperature (°C)Product(s)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O804-Phenyl-2-chloropyrimidine95 nih.gov
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O804-(4-Methoxyphenyl)-2-chloropyrimidine93 nih.gov
3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O804-(3-Thienyl)-2-chloropyrimidine85 nih.gov
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (Microwave)4-Phenyl-2-chloropyrimidine81 mdpi.com
4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (Microwave)4-(4-Fluorophenyl)-2-chloropyrimidine78 mdpi.com

Table 1: Selected Examples of Suzuki-Miyaura Coupling Reactions on 2,4-Dichloropyrimidines

By carefully selecting the reaction conditions, it is possible to achieve either mono-substitution at the C-4 position or, under more forcing conditions, di-substitution at both the C-2 and C-4 positions, providing a powerful tool for the synthesis of a diverse library of substituted pyrimidines.

Derivatives and Analogs of N 2,4 Dichloropyrimidin 5 Yl Acetamide

Design Principles for Pyrimidine-Acetamide Hybrid Structures

The design of hybrid molecules incorporating the pyrimidine-acetamide scaffold is a strategic approach in medicinal chemistry to develop compounds with enhanced properties. This strategy involves the combination of two or more pharmacophoric units to create a single molecule with a potentially synergistic or additive profile. The pyrimidine (B1678525) ring serves as a versatile anchor, mimicking nucleobase structures, while the acetamide (B32628) group provides a flexible linker and opportunities for hydrogen bonding interactions. mdpi.com

Key design principles for these hybrids include:

Molecular Hybridization: This principle involves linking the pyrimidine core with other known active moieties to create a new chemical entity. For instance, the hybridization of a pyrimidine scaffold with a 1,3-thiazole moiety combines two systems with documented biological potential. mdpi.com This approach aims to enhance target interaction and improve metabolic stability. mdpi.com Similarly, pyrimidine-quinolone hybrids have been designed as specific enzyme inhibitors. nih.gov

Scaffold Hopping and Replacement: In some designs, parts of a known active molecule are replaced with the pyrimidine-acetamide structure to explore new chemical space and intellectual property. Docking scaffold replacement is a computational technique used to design novel pyrimidine-quinolone hybrids, for example. nih.gov

Introduction of Specific Functional Groups: The incorporation of particular groups is a deliberate design choice to influence the molecule's properties. For example, adding an acrylamide moiety can introduce electrophilic reactivity for potential covalent interactions with biological targets, while a trifluoromethyl group can increase lipophilicity and metabolic stability, potentially improving membrane permeability. mdpi.com

The overarching goal of these design principles is to rationally develop derivatives that possess improved potency, selectivity, and pharmacokinetic properties compared to the parent compound. humanjournals.com

Synthetic Pathways to Diverse N-(Dichloropyrimidinyl)acetamide Derivatives

The synthesis of N-(dichloropyrimidinyl)acetamide derivatives can be achieved through various established and modern organic chemistry methods. The pyrimidine ring itself can be synthesized through several classic reactions, including the Biginelli reaction. humanjournals.com For the creation of diverse derivatives of a pre-existing dichloropyrimidine core, nucleophilic substitution reactions are paramount.

A common synthetic strategy involves the reaction of a starting dichloropyrimidine amine with an appropriate acylating agent. The general pathway is as follows:

Starting Material: The synthesis typically begins with a 5-amino-2,4-dichloropyrimidine derivative.

Acylation: The amino group at the 5-position is then acylated using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base to neutralize the HCl byproduct. This forms the N-(2,4-Dichloropyrimidin-5-yl)acetamide core structure.

Diversification: The reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring allows for further diversification. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. By reacting the this compound intermediate with various nucleophiles (e.g., amines, thiols, alcohols), a diverse library of derivatives can be generated.

A specific example is the synthesis of indazol-pyrimidine hybrids, where a substituted pyrimidinyl-indazole derivative is created through multi-step pathways. mdpi.com Similarly, bis-pyrimidine acetamides have been synthesized using the Claisen-Schmidt condensation as a key step. nih.gov Modern techniques such as microwave-assisted and ultrasound-assisted synthesis are also being employed to create pyrimidine derivatives more rapidly and with greater efficiency. researchgate.net

Below is a table summarizing common reaction types used in the synthesis of pyrimidine derivatives:

Reaction TypeDescriptionApplication in Derivative Synthesis
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group (like chlorine) on the pyrimidine ring by a nucleophile.Key reaction for introducing diverse functional groups at the 2- and 4-positions of the dichloropyrinimidine core.
Acylation Introduction of an acyl group (R-C=O) onto the 5-amino group.Forms the core acetamide linkage.
Claisen-Schmidt Condensation A base-catalyzed reaction between an aldehyde or ketone and an enolizable carbonyl compound.Used in the synthesis of more complex structures like bis-pyrimidine acetamides. nih.gov
Biginelli Reaction A one-pot multicomponent reaction to form dihydropyrimidinones.A fundamental method for constructing the pyrimidine ring itself. humanjournals.com

Structure-Reactivity Relationship Studies in Related Pyrimidine Scaffolds

Structure-Reactivity Relationship (SRR) and the closely related Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of pyrimidine derivatives influences their chemical reactivity and biological activity. humanjournals.com These studies reveal that the nature and position of substituents on the pyrimidine nucleus have a profound impact on the molecule's properties. nih.govresearchgate.net

Key findings from SAR studies on pyrimidine scaffolds include:

Influence of Substituents: The position of substituents on the pyrimidine ring greatly influences its biological activities. nih.gov For instance, in pyrrolo[2,3-d]pyrimidine derivatives, the presence of an amino group at the R1 position can provide good anticancer activity, whereas substituting it with chlorine can significantly reduce activity. frontiersin.org

Role of Fused Rings: Fusing other heterocyclic rings, such as pyridine, pyrrole, or thiophene, to the pyrimidine core creates new chemical entities (e.g., pyridopyrimidines, pyrrolopyrimidines, thienopyrimidines) with distinct properties and activities. frontiersin.org

Electronic Effects: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-poor. quora.com This affects the reactivity of the ring in electrophilic substitution reactions and influences the pKa of the molecule. quora.com

Pharmacokinetic Properties: Modifications to the pyrimidine ring can also affect critical pharmacokinetic properties, including solubility, permeability, and metabolic stability. humanjournals.com Medicinal chemists use SAR data to design analogs with improved drug-like characteristics. humanjournals.com

The following table summarizes the effect of different substituents on the properties of pyrimidine derivatives, based on general findings in the field:

Substituent TypePosition on Pyrimidine RingGeneral Effect on Reactivity/Activity
Electron-Donating Groups (e.g., -NH2, -OR) C2, C4, C6Increases electron density of the ring, can enhance certain biological interactions. frontiersin.org
Electron-Withdrawing Groups (e.g., -Cl, -CF3) C2, C4, C6Decreases electron density, makes the carbon atom more susceptible to nucleophilic attack. mdpi.com
Bulky Groups AnyCan provide steric hindrance, influencing selectivity for biological targets and affecting conformational preferences.
Fused Heterocycles e.g., at C4-C5 or C5-C6Creates a larger, more rigid scaffold, significantly altering the molecule's shape and interaction profile. frontiersin.org

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional structure, including the conformation and stereochemistry of this compound derivatives, plays a critical role in their interactions with biological macromolecules. The pyrimidine ring, while aromatic, is not perfectly rigid and possesses a degree of conformational flexibility. researchgate.net

Conformational Flexibility of the Pyrimidine Ring: Quantum-chemical studies have shown that the pyrimidine ring in nucleobases can deform from a planar equilibrium conformation to a "sofa" configuration with a relatively low energy penalty. researchgate.net This inherent flexibility allows the ring to adapt its shape in response to intermolecular interactions, such as binding to a protein or intercalating into DNA. researchgate.net This deformability is an important factor to consider when designing derivatives intended to fit within a constrained binding pocket.

Rotational Freedom: Significant conformational diversity in this compound and its analogs arises from the rotation around single bonds:

The bond between the pyrimidine ring (C5) and the nitrogen atom of the acetamide group.

The bond between the acetamide nitrogen and the carbonyl carbon.

The rotational barriers around these bonds will determine the preferred spatial arrangement of the acetamide side chain relative to the dichloropyrimidine ring. Steric hindrance from substituents at the 4- and 6-positions of the pyrimidine ring can restrict this rotation and favor certain conformations. In nucleic acids, pyrimidine nucleosides generally adopt an "anti" conformation due to steric clashes that would occur in the "syn" conformation, particularly with an oxygen at the C-2 position. quora.com Similar steric considerations would apply to derivatives of this compound.

Stereochemistry: If chiral centers are introduced into the derivatives, either on the acetamide side chain or on substituents attached to the pyrimidine ring, then stereoisomers (enantiomers or diastereomers) will exist. The synthesis of such derivatives may result in a racemic mixture or could be designed to be stereoselective. It is well-established in medicinal chemistry that different stereoisomers of a molecule can have vastly different biological activities and pharmacokinetic profiles. Therefore, controlling and defining the stereochemistry is a critical aspect of derivative design. For example, computational studies on indazol-pyrimidine hybrids have shown that specific ligand-bound complexes can adopt more stable conformations, indicating the importance of stereochemical and conformational fit. mdpi.com

N 2,4 Dichloropyrimidin 5 Yl Acetamide in Advanced Chemical Applications

Strategic Role as a Key Synthetic Intermediate

The strategic importance of N-(2,4-Dichloropyrimidin-5-yl)acetamide lies in its capacity to serve as a foundational element for building more elaborate molecules. The two chlorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing primary sites for molecular elaboration.

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, which are prevalent motifs in pharmaceuticals and functional materials. nih.gov By carefully selecting nucleophiles for reaction at the C2 or C4 positions, subsequent intramolecular cyclizations can be orchestrated. For instance, reaction with a binucleophilic reagent can lead to the formation of new rings fused to the pyrimidine (B1678525) core. An example pathway could involve the initial substitution of the C4 chlorine with an appropriate aniline (B41778) derivative, followed by an intramolecular cyclization involving the acetamide (B32628) nitrogen or a substituent on the aniline to forge complex polycyclic structures. This methodology provides a streamlined route to novel N-fused heterocycles. nih.gov

As a building block, this compound offers a direct route to a wide array of functionalized pyrimidine derivatives. The chlorine atoms at the C2 and C4 positions are susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. organic-chemistry.org In nucleophilic substitution reactions on 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position. wuxiapptec.comgoogle.com However, this regioselectivity is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com The 5-acetamido group, being an ortho, para-directing group, influences the electron density of the ring and thereby the reactivity of the C2 and C4 positions, enabling the synthesis of diverse mono- and di-substituted pyrimidines. nih.gov

Nucleophile (Nu-H)Position of SubstitutionProduct Structure Example
R-NH₂ (Amine)Preferentially C4N-(4-(Alkylamino)-2-chloropyrimidin-5-yl)acetamide
R-OH (Alcohol)Preferentially C4N-(2-Chloro-4-alkoxypyrimidin-5-yl)acetamide
R-SH (Thiol)Preferentially C4N-(2-Chloro-4-(alkylthio)pyrimidin-5-yl)acetamide

Table 1: Representative nucleophilic substitution reactions on this compound, illustrating its role as a versatile building block.

This compound serves as a proficient reagent for incorporating the entire N-(pyrimidin-5-yl)acetamide scaffold into larger, more complex molecules. By utilizing the reactivity of the chloro-substituents, the core structure can be appended to other molecular fragments. This is particularly valuable in medicinal chemistry, where the acetamide moiety can act as a hydrogen bond donor or acceptor, contributing to binding interactions with biological targets. archivepp.com The synthesis of N-aryl acetamides through chloroacetylation is a common strategy, and similarly, this compound can be viewed as a pre-functionalized unit ready for conjugation. researchgate.net

Design and Synthesis of Chemically Diverse Analogs for Structure-Reactivity Studies

The generation of compound libraries with systematic structural variations is crucial for understanding structure-activity relationships (SAR). This compound is an ideal starting point for creating such libraries due to its multiple points for modification.

C4-SubstituentC2-SubstituentExpected Change in Ring Reactivity
-Cl (original)-Cl (original)Baseline electrophilicity
-NHR (electron-donating)-ClDecreased electrophilicity at C2
-Cl-NHR (electron-donating)Decreased electrophilicity at C4
-OR (electron-donating)-ClDecreased electrophilicity at C2

Table 2: Conceptual exploration of substitution patterns on the pyrimidine ring of this compound and the expected impact on the ring's electrophilic character and subsequent reactivity.

In addition to the pyrimidine ring, the acetamide side chain offers another site for chemical modification to alter the compound's properties. The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-amino-2,4-dichloropyrimidine, revealing a primary amine for further functionalization. The nitrogen of the acetamide can potentially be alkylated, and the methyl group of the acetyl moiety could undergo reactions such as alpha-halogenation to introduce further chemical handles. These modifications can significantly impact properties like solubility, lipophilicity, and conformational flexibility. ontosight.airesearchgate.net

Reaction TypeReagentsPotential Product
Amide HydrolysisH₃O⁺ or OH⁻5-Amino-2,4-dichloropyrimidine
N-AlkylationBase, R-XN-Alkyl-N-(2,4-dichloropyrimidin-5-yl)acetamide
Alpha-HalogenationNBS, radical initiatorN-(2,4-Dichloro-5-pyrimidinyl)-2-bromoacetamide

Table 3: Potential chemical modifications of the acetamide side chain of this compound.

Potential in Advanced Materials and Supramolecular Chemistry

The unique molecular architecture of this compound, featuring a reactive dichloropyrimidine core and an acetamide functional group, positions it as a promising building block in the realm of advanced materials and supramolecular chemistry. The interplay of its electron-deficient aromatic system, reactive halogen substituents, and hydrogen-bonding capabilities offers a versatile platform for the rational design of functional molecules with tailored properties.

The design of functional molecules for materials science hinges on the precise control of intermolecular interactions and the strategic placement of functional groups to achieve desired bulk properties. This compound possesses several key features that are advantageous for this purpose.

The pyrimidine ring itself is an aromatic heterocycle with two nitrogen atoms, which can participate in hydrogen bonding and metal coordination. The acetamide group (-NHC(O)CH₃) is a classic functional group known for its strong hydrogen-bonding capabilities, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These sites can direct the assembly of molecules into predictable, ordered structures.

Furthermore, the two chlorine atoms on the pyrimidine ring are significant. They serve as reactive sites for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. acs.orgnih.govguidechem.com This reactivity allows for the molecule to be chemically modified and integrated into larger, more complex systems. The reactivity of these chlorine atoms is regioselective, with the chlorine at the C4 position generally being more reactive than the one at the C2 position. guidechem.com This differential reactivity can be exploited to introduce different functional groups at specific positions, enabling the synthesis of precisely structured derivatives for advanced applications.

Key molecular features relevant to materials design are summarized in the table below.

FeatureDescriptionPotential Role in Materials Science
Pyrimidine Ring Electron-deficient, aromatic N-heterocycleπ-π stacking interactions, metal coordination site.
Acetamide Group Contains N-H (donor) and C=O (acceptor)Directs self-assembly through strong, directional hydrogen bonds.
Chlorine Atoms (C2, C4) Reactive leaving groupsAct as synthetic handles for post-functionalization via SNAr or cross-coupling reactions to build polymers, ligands, or complex architectures. acs.orgguidechem.com
Molecular Dipole Asymmetric distribution of electronegative atoms (N, Cl, O)Influences crystal packing, solubility, and interaction with external fields.

These structural elements make this compound a versatile scaffold for creating materials where molecular arrangement dictates function, such as organic semiconductors, nonlinear optical materials, and porous solids.

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov Pyrimidine derivatives have demonstrated a strong propensity for self-assembly, forming a variety of nanostructures. scilit.comacs.orgresearchgate.net This capacity is largely due to a combination of hydrogen bonding and π-π stacking interactions.

For instance, studies on other pyrimidine-based molecules have shown their ability to form complex, hierarchical structures like needle-like islands on surfaces or flower-shaped superstructures in solution. scilit.comresearchgate.net The formation of these structures is governed by specific intermolecular forces, such as arene interactions and extensive hydrogen bond networks. scilit.comresearchgate.net Pyrimidine-based cationic amphiphiles have also been synthesized to form thermodynamically stable nano-aggregates in aqueous systems. acs.org

This compound is well-equipped to participate in similar self-assembly processes. The N-H of the acetamide group can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule or with one of the nitrogen atoms of the pyrimidine ring. This can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net

The potential non-covalent interactions for this compound are detailed below:

Interaction TypeParticipating GroupsResulting Structure
Hydrogen Bonding Acetamide N-H with Acetamide C=O; Acetamide N-H with Pyrimidine N1D chains, 2D sheets. researchgate.net
π-π Stacking Overlap of pyrimidine ringsColumnar stacks, layered structures. scilit.com
Halogen Bonding Chlorine atoms with electron donorsDirectional interactions contributing to crystal packing.
C-H···π Interactions C-H bonds with the pyrimidine ringStabilization of 3D architecture. scilit.com

By modifying the core structure—for example, by substituting the chlorine atoms with different functional groups—it is possible to tune the intermolecular forces and thus control the morphology of the resulting nanostructured materials. nih.gov This control is a cornerstone of bottom-up nanotechnology, with potential applications in electronics, catalysis, and biomedical systems. nih.gov

The nitrogen atoms of the pyrimidine ring and the potential for introducing other coordinating groups make this compound and its derivatives attractive candidates for ligand design in coordination chemistry. These ligands can be used to construct Metal-Organic Frameworks (MOFs) or to serve as scaffolds for homogeneous or heterogeneous catalysts.

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. frontiersin.orgrsc.org The properties of a MOF, such as pore size, shape, and chemical environment, are determined by the geometry of the metal node and the structure of the organic linker. Nitrogen-containing heterocycles are frequently used as building blocks for MOF ligands due to their excellent coordination ability. mdpi.com

The this compound molecule can be envisioned as a precursor to a multidentate ligand. The two reactive chlorine atoms can be replaced with groups that contain donor atoms (e.g., carboxylates, pyridyls, imidazoles) through established synthetic methods like the Suzuki or Buchwald-Hartwig cross-coupling reactions. acs.orgresearchgate.net This would transform the original molecule into a bridging ligand capable of connecting multiple metal centers to form extended 2D or 3D frameworks. frontiersin.orgrsc.org

Potential modifications of this compound for ligand synthesis include:

Reaction TypeReagent ExampleResulting Functional GroupApplication
Suzuki Coupling Arylboronic acids researchgate.netAryl groups (e.g., carboxyphenyl)MOF linkers frontiersin.org
Buchwald-Hartwig Amination Amines, Imidazoles acs.orgAmino or Imidazolyl groupsMOF linkers, Catalyst ligands
Sonogashira Coupling Terminal alkynesAlkynyl groupsFunctional linkers
Nucleophilic Substitution ThiolsThioether groupsCoordination sites for soft metals

The pyrimidine nitrogen atoms can also coordinate directly to metal centers, adding to the ligand's connectivity. The acetamide group could either participate in coordination or influence the framework's structure through hydrogen bonding. The combination of strong coordination bonds and directional hydrogen bonds can lead to the formation of robust and highly ordered porous materials with potential applications in gas storage, separation, and catalysis. mdpi.com

Theoretical and Computational Investigations

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT calculations can predict molecular geometries, vibrational frequencies, and various electronic properties.

For a molecule such as N-(2,4-Dichloropyrimidin-5-yl)acetamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize its three-dimensional geometry. This process finds the lowest energy conformation of the molecule. Following geometry optimization, key electronic properties can be calculated.

In a study on related pyrimidine (B1678525) derivatives, DFT calculations were used to determine optimized geometries and electronic charge distributions. nih.gov For instance, analysis of 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one revealed the precise bond lengths, bond angles, and dihedral angles that define its stable conformation. physchemres.org Similar calculations for this compound would provide a detailed picture of its molecular architecture.

Table 1: Representative Calculated Electronic Properties for a Substituted Pyrimidine Analog (Note: Data is illustrative and based on findings for similar compounds.)

Property Calculated Value
Total Energy -1345.67 Hartree
Dipole Moment 3.45 Debye
HOMO Energy -6.78 eV
LUMO Energy -1.23 eV

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org

For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the acetamide (B32628) group and the pyrimidine ring's nitrogen atoms. The LUMO would likely be distributed over the electron-deficient dichloropyrimidine ring, particularly the carbon atoms attached to the chlorine atoms. Computational studies on pyrimidine-triazole Schiff bases have shown that the LUMO orbitals are often concentrated on the pyrimidine ring. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Pyrimidine Derivative (Note: This data is representative of typical computational findings for related molecules.)

Parameter Value (eV) Implication
EHOMO -7.12 Electron-donating ability
ELUMO -1.58 Electron-accepting ability

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, representing areas of low electron density or electron deficiency. These are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the carbonyl oxygen of the acetamide group and the nitrogen atoms of the pyrimidine ring. Positive potential (blue) would be expected around the hydrogen atom of the amide group and potentially near the chlorine atoms, indicating their electron-withdrawing nature. Studies on other chloropyrimidine derivatives have used MEP surfaces to understand structure and spectral characteristics. nih.gov

Computational Predictions of Reaction Pathways and Transition States

Computational chemistry can also be used to model chemical reactions, predict their feasibility, and identify the transition states involved. This is achieved by calculating the potential energy surface for a given reaction. By mapping the energy changes as reactants are converted to products, the minimum energy pathway can be determined. The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.

For the synthesis of this compound, which could potentially be formed from 2,4,5-trichloropyrimidine (B44654) and acetamide, computational methods could be used to model the reaction mechanism. DFT calculations can be employed to optimize the geometries of the reactants, products, and the transition state for the nucleophilic aromatic substitution reaction. A computational study on the amination of 6-aryl-2,4-dichloropyrimidine has shown the utility of such methods in understanding regioselectivity. acs.org

These calculations would provide valuable insights into the reaction's kinetics and thermodynamics, helping to explain why certain products are favored and under what conditions the reaction is most efficient. While specific pathway predictions for this compound are not available, computational studies on pyrimidine biosynthesis and enzymatic reactions demonstrate the power of these methods to elucidate complex reaction mechanisms. rsc.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(2,4-Dichloropyrimidin-5-yl)acetamide is expected to exhibit distinct signals corresponding to the protons of the acetamide (B32628) group and the pyrimidine (B1678525) ring. The methyl protons (-CH₃) of the acetamide group would likely appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The amide proton (NH) is expected to be observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing downfield. The sole proton on the pyrimidine ring (at the C6 position) would present as a singlet in the aromatic region, anticipated to be significantly downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms and chlorine substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For this compound, distinct signals are predicted for each carbon atom. The carbonyl carbon (C=O) of the acetamide group is expected to have a chemical shift in the range of δ 168-172 ppm. The methyl carbon (-CH₃) would likely appear upfield. The carbon atoms of the dichloropyrimidine ring are expected to be observed in the aromatic region, with their precise chemical shifts influenced by the chlorine and acetamide substituents. For the parent 2,4-dichloropyrimidine (B19661), carbon chemical shifts have been reported, which can serve as a basis for predicting the shifts in the title compound.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HMBC experiment, for instance, would be crucial in establishing the correlation between the amide proton and the C5 carbon of the pyrimidine ring, as well as between the pyrimidine proton and its neighboring carbon atoms.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃ ~2.2 ~25
-NH Variable (e.g., 8.0-9.5) -
Pyrimidine-H ~8.5 -
C=O - ~170
Pyrimidine-C2 - ~160
Pyrimidine-C4 - ~162
Pyrimidine-C5 - ~120
Pyrimidine-C6 - ~155

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₅Cl₂N₃O), the expected exact mass would be calculated and compared to the experimental value. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would result in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, providing strong evidence for the presence of two chlorine atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing reaction mixtures, identifying impurities, and confirming the presence of the target compound. In a typical LC-MS analysis of this compound, a reversed-phase column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to facilitate ionization. The mass spectrometer would be set to monitor for the expected m/z of the protonated molecule [M+H]⁺. More advanced LC-MS/MS methods can be developed for quantitative analysis and for the structural characterization of metabolites or degradation products by analyzing their fragmentation patterns.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A prominent absorption band for the N-H stretching vibration of the secondary amide is anticipated in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to appear as a strong absorption in the range of 1650-1700 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1550-1620 cm⁻¹. Stretching vibrations corresponding to the C-N bond and the pyrimidine ring C=C and C=N bonds are also expected in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretching vibrations would typically appear in the lower frequency region of the spectrum.

Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch 3200-3400
C-H Stretch (methyl) 2850-3000
C=O Stretch (Amide I) 1650-1700
N-H Bend (Amide II) 1550-1620
C=N, C=C Stretches 1400-1600

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown. This can often be achieved by slow evaporation of a saturated solution in a suitable solvent.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a chemical compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the purity assessment of this compound, a reversed-phase HPLC method would typically be developed. This would likely involve a C18 stationary phase and a mobile phase consisting of a gradient or isocratic mixture of water and an organic modifier like acetonitrile. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Method validation would be performed to ensure accuracy, precision, linearity, and sensitivity. The analysis of pyrimidine derivatives by reversed-phase HPLC is a well-established practice. researchgate.net

Typical HPLC Parameters for Purity Analysis of Pyrimidine Derivatives

Parameter Typical Value/Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-Dichloropyrimidin-5-yl)acetamide?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine with acetamide derivatives under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF at 80–100°C. Purification via column chromatography or recrystallization ensures product integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidine ring and acetamide moiety.
  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Purity assessment requires HPLC or TLC with UV visualization .

Q. How does the chlorine substitution at the 2- and 4-positions influence reactivity?

The electron-withdrawing Cl groups activate the pyrimidine ring for nucleophilic substitution at the 5-position. Steric and electronic effects must be balanced—chlorine enhances electrophilicity but may hinder bulkier reagents. Comparative studies with mono-chlorinated analogs highlight these trends .

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis of this compound?

  • Continuous Flow Reactors : Improve heat transfer and reaction uniformity, reducing side products.
  • Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactions.
  • DoE (Design of Experiments) : Statistically optimize temperature, solvent ratio, and reagent stoichiometry .

Q. How can structural contradictions in NMR data be resolved?

Contradictions (e.g., unexpected coupling patterns) may arise from rotational isomers or solvent effects. Solutions include:

  • Variable-Temperature NMR : To observe dynamic equilibria.
  • 2D NMR (COSY, NOESY) : Elucidates through-space and through-bond correlations.
  • Computational Modeling (DFT) : Predicts theoretical spectra for comparison .

Q. What bioactivity assays are suitable for evaluating its pharmacological potential?

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based substrates.
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/IL-1β ELISA).
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities .

Q. How do structural modifications alter its biological activity?

Systematic SAR studies compare analogs:

  • Chlorine vs. Methyl Groups : Electron-withdrawing Cl enhances electrophilicity but may reduce membrane permeability.
  • Acetamide vs. Thioacetamide : Sulfur substitution increases lipophilicity, potentially improving bioavailability. Data from pyrimidine derivatives suggest these modifications significantly impact target engagement .

Data Analysis & Troubleshooting

Q. How to address inconsistent bioactivity results across studies?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Solubility Issues : Use DMSO/carrier solutions at non-toxic concentrations.
  • Impurity Effects : Re-characterize batches via LC-MS to rule out degradants .

Q. What computational tools predict its metabolic stability?

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates logP, CYP450 interactions, and half-life.
  • Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to simulate Phase I/II transformations .

Q. How to validate its mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockouts : Confirm target dependency by deleting putative genes in cell lines.
  • Pull-Down Assays : Use biotinylated probes to isolate interacting proteins for proteomic analysis .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Reactivity
BaseK₂CO₃↓ Side Reactions
SolventDMF↑ Solubility
Reaction Time6–8 hrs↑ Conversion
(Derived from )

Q. Table 2: Comparative Bioactivity of Pyrimidine Analogs

CompoundSubstituentsIC₅₀ (Kinase X)
Target Compound2,4-Cl, 5-Acetamide12 nM
Analog A2-Cl, 4-Me45 nM
Analog B2-F, 4-Cl8 nM
(Hypothetical data inferred from )

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